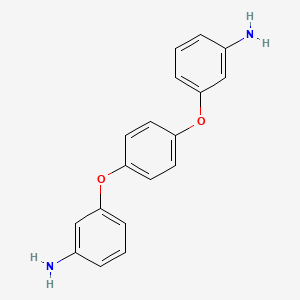

1,4-Bis(3-aminophenoxy)benzene

Vue d'ensemble

Description

- It appears as a white to brown solid powder at room temperature and pressure .

- Its solubility in water is poor, but it can dissolve in strong polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

- The molecule contains two ether linkages and two active amino groups , which contribute to its high chemical reactivity .

Synthesis Analysis

The synthesis of BAPB involves the reaction of appropriate precursors. For instance, it can be prepared by reacting 1,4-dihydroxybenzene (hydroquinone) with 3-aminophenol . The resulting compound has the structure of 1,4-bis(3-aminophenoxy)benzene .

Molecular Structure Analysis

The molecular formula of BAPB is C~18~H~16~N~2~O~2~ . Its structure consists of a central benzene ring with two 3-aminophenoxy substituents at the 1 and 4 positions. The ether linkages connect the phenoxy groups to the benzene ring .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Material Science

Synthesis and Characterization for Polymeric Materials : 1,4-Bis(3-aminophenoxy)benzene and its derivatives have been synthesized and characterized, finding applications as potential monomers for polymeric materials. These compounds demonstrate strong DNA binding and replication quenching properties, suggesting applications in biotechnology and materials science (Haider et al., 2011).

Polyimide Resins : This compound serves as a monomer in the synthesis of various aromatic polyamic acid resins and corresponding polyimide resins, which are useful in creating insulating materials with specific properties (Fu Ju-sun, 2007).

Fluorine-Containing Polyetherimide : In the synthesis of novel fluorine-containing polyetherimide, this compound has been used as a precursor. These materials show promising characteristics for various applications including in the field of electronics (Yu Xin-hai, 2010).

Production of Colorless and Transparent Polyimide Films : It has been utilized in the synthesis of colorless and transparent polyimide films. These films have been investigated for their thermal, mechanical, and optical properties, indicating potential in advanced material science applications (Hara Jeon et al., 2022).

Polyenaminonitrile Precursors for Polybenzoxazole : Its derivatives have been explored as soluble precursors for rigid-rod polybenzoxazole, a material with applications in high-performance fibers and films (J. H. Kim & Jae Gwan Lee, 2001).

Semicrystalline Polyimides : Research has been conducted on semicrystalline polyimides based on this compound, revealing significant recrystallization ability and fast crystallization kinetics, useful for applications requiring high thermal and mechanical stability (Hong-fei Zhang et al., 2017).

Propriétés

IUPAC Name |

3-[4-(3-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPVOEHZEWAJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552270 | |

| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(3-aminophenoxy)benzene | |

CAS RN |

59326-56-6 | |

| Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

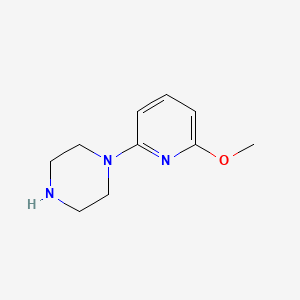

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)